N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide
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Overview
Description
N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Oprea1_850581, also known as N-benzyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]furan-2-carboxamide, HMS1680D01, or N-benzyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide, is a small molecule with potential therapeutic applications. The primary targets of this compound are currently under investigation .
Mode of Action
The mode of action of Oprea1_850581 involves its interaction with its targets. It is believed to bind to the ligand-binding domain of its targets, blocking their transcriptional activity in both wild-type and mutant forms . This interaction results in changes at the molecular level, potentially influencing cellular processes.
Biochemical Pathways
It is known that the compound’s interaction with its targets can influence various cellular processes
Pharmacokinetics
The pharmacokinetics of Oprea1_850581, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability and therapeutic potential . Detailed studies are required to outline these properties and their impact on the compound’s bioavailability.
Result of Action
The molecular and cellular effects of Oprea1_850581’s action are subject to ongoing research. Preliminary studies suggest that the compound may have significant effects at the molecular level, potentially influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Oprea1_850581 . Factors such as temperature, pH, light, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Understanding these factors is crucial for optimizing the compound’s therapeutic use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by the introduction of the furan-2-carboxamide moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
- N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide
Uniqueness
N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-16-9-10-20-18(12-16)13-19(22(26)24-20)15-25(14-17-6-3-2-4-7-17)23(27)21-8-5-11-28-21/h2-13H,14-15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQKAIRGOKUWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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